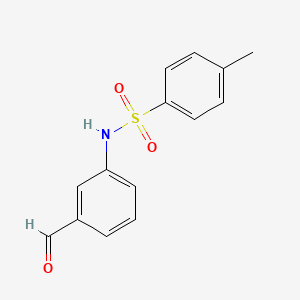

N-(3-formylphenyl)-4-methylbenzenesulfonamide

Übersicht

Beschreibung

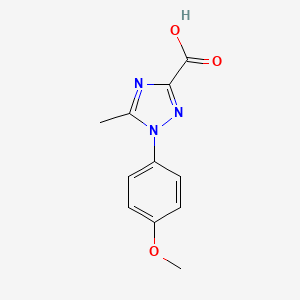

N-(3-formylphenyl)-4-methylbenzamide is a chemical compound with the CAS Number: 749219-35-0 . It has a molecular weight of 239.27 and its IUPAC name is N-(3-formylphenyl)-4-methylbenzamide . It is typically in the form of a powder .

Synthesis Analysis

While specific synthesis methods for N-(3-formylphenyl)-4-methylbenzenesulfonamide were not found, related compounds such as 5-Trifluoromethyl-2-formyl phenylboronic acid have been synthesized and characterized . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . Another related compound, 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA), have been synthesized using the DFT/B3LYP method with the 6-311++G(d,p) basis set .Molecular Structure Analysis

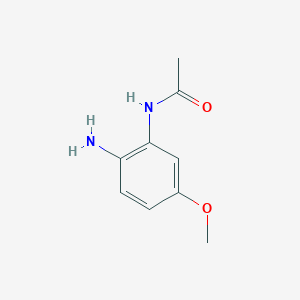

The molecular structure of N-(3-formylphenyl)-4-methylbenzenesulfonamide can be analyzed using its InChI Code: 1S/C15H13NO2/c1-11-5-7-13(8-6-11)15(18)16-14-4-2-3-12(9-14)10-17/h2-10H,1H3,(H,16,18) . It has a molecular formula of C15H13NO2 .Physical And Chemical Properties Analysis

N-(3-formylphenyl)-4-methylbenzenesulfonamide has a melting point of 137-138 degrees Celsius . It has a density of 1.4±0.1 g/cm3, a boiling point of 436.4±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 68.9±0.4 cm3, and a molar volume of 190.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- N-(3-formylphenyl)-4-methylbenzenesulfonamide and related compounds have been synthesized and characterized using various spectroscopic and computational methods. These studies provide insights into the structural and electronic properties of such compounds, contributing to a deeper understanding of their chemical behavior (Murthy et al., 2018).

Application in Synthesis of Other Compounds

- This compound has been used as a reagent in the synthesis of various benzonitriles, demonstrating its utility in organic synthesis. The compound's role in forming Grignard reagents and facilitating electrophilic cyanation has been highlighted, underscoring its versatility in chemical synthesis (Anbarasan et al., 2011).

Molecular Dynamics and Interaction Studies

- Molecular dynamics simulations and interaction studies of related molecules have revealed their potential interactions with proteins. This research is critical for understanding how these compounds might interact with biological systems, which is essential for developing new pharmaceuticals or studying biochemical pathways (Murthy et al., 2018).

Potential in Antimicrobial Research

- Some derivatives of N-(3-formylphenyl)-4-methylbenzenesulfonamide have shown promising results in antibacterial and lipoxygenase inhibition studies. This suggests potential applications in the development of new therapeutic agents for treating infections and inflammatory diseases (Abbasi et al., 2017).

Structural Studies and Drug Development

- The structural characterization of various derivatives of N-(3-formylphenyl)-4-methylbenzenesulfonamide has contributed to drug development research. Understanding the crystal structures and bonding interactions of these compounds is crucial for designing effective drugs, especially in targeting specific diseases like HIV (Cheng De-ju, 2015).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for N-(3-formylphenyl)-4-methylbenzenesulfonamide were not found, it is worth noting that related compounds such as 4-Formylphenylboronic acid (4-FPBA) are versatile synthetic building blocks and important intermediates in the preparation of agrochemical and pharmaceutical active ingredients . They find industrial application as stabilizers and inhibitors for enzymes and as bactericides .

Eigenschaften

IUPAC Name |

N-(3-formylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11-5-7-14(8-6-11)19(17,18)15-13-4-2-3-12(9-13)10-16/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRHSLCDWLAOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-formylphenyl)-4-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate](/img/structure/B1387230.png)

![4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B1387240.png)